![molecular formula C7H9N5O B2964307 2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 150190-92-4](/img/structure/B2964307.png)

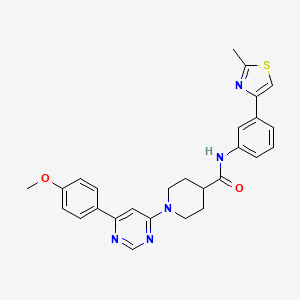

2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

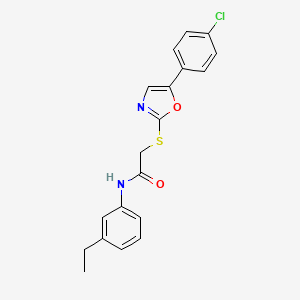

“2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class of compounds . This class of compounds has been found to have significant anticorrosive effects .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines and their analogs has been a topic of interest for many researchers . Various methods have been developed for their synthesis, including the reaction of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides .Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is present in diverse important structures in agriculture and medicinal chemistry . The 1,2,4-triazolopyrimidine heterocycle system presents four different families of isomers .Chemical Reactions Analysis

The reactions of [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been studied extensively . For example, reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides have been reported .科学的研究の応用

Synthesis and Characterization

A novel derivative of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized via a condensation reaction. This derivative was characterized using X-ray single crystal diffraction and various spectroscopic techniques. The study highlighted the compound's antibacterial activity against both Gram-positive and Gram-negative bacterial strains, showcasing its potential as a microbial agent (Lahmidi et al., 2019).

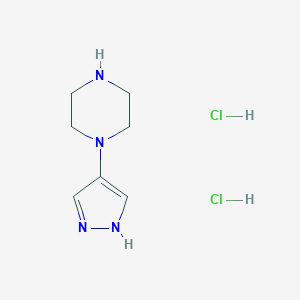

Another study focused on the three-component condensation synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols, exploring their antimicrobial and antifungal activities in vitro. This research demonstrates the compound's utility in developing new antimicrobial agents (Komykhov et al., 2017).

Applications in Medicinal Chemistry

The exploration of pyrimidine derivatives in medicinal chemistry has led to the identification of compounds with potential antimicrobial, antitumor, and anti-inflammatory properties. For instance, a study synthesized a series of thiazolopyrimidines, evaluating them as potential antimicrobial and antitumor agents. Although the antimicrobial activity was promising, no significant antitumor activity was observed, indicating selective biological effects (Said et al., 2004).

A different study synthesized 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and explored their reaction with chlorocarboxylic acid chlorides. This led to the discovery of novel mesoionic heterocycles, highlighting the compounds' versatility as synthons for preparing polycondensed heterocycles (Chernyshev et al., 2014).

Potential Antiviral and Antitumor Activities

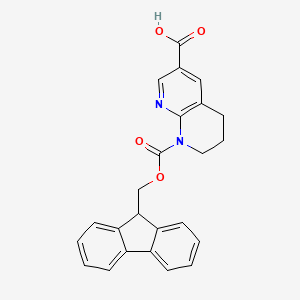

The triazolopyrimidine scaffold has been explored for its potential in developing antiviral and antitumor agents. For example, the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, was achieved using supercritical carbon dioxide, showcasing an eco-friendly approach to pharmaceutical synthesis (Baklykov et al., 2019).

Moreover, novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives were synthesized and evaluated for their anti-epileptic activities, with several compounds showing promising results. This suggests the potential of triazolopyrimidines in developing new treatments for epilepsy (Ding et al., 2019).

作用機序

Target of Action

The primary targets of 2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol are cyclin-dependent kinases (CDKs), particularly CDK2 . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol interacts with its targets by inhibiting the enzymatic activity of CDK2 . This inhibition results in a significant alteration in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Result of Action

The inhibition of CDK2 by 2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol leads to significant alterations in cell cycle progression, resulting in the induction of apoptosis within cells . This results in the inhibition of cell growth, particularly in cancer cells .

Action Environment

The action of 2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been achieved under microwave conditions, suggesting that temperature and radiation could potentially influence the stability and efficacy of the compound .

Safety and Hazards

While specific safety and hazard information for “2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

特性

IUPAC Name |

2-(aminomethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-4-2-6(13)12-7(9-4)10-5(3-8)11-12/h2H,3,8H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLWFYZWWAVFAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B2964228.png)

![1-Methyl-4-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2964231.png)

![N-(4-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2964232.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B2964233.png)

![6-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2964235.png)

![1-(tert-butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2964237.png)

![N-benzyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2964241.png)